2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide
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Overview
Description
2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an anilino group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the anilino and pyrimidine intermediates. Common synthetic routes include:
N-Alkylation of Primary Amines: This step involves the reaction of primary amines with alkyl halides in the presence of a base to form secondary amines.
Reduction of Nitriles and Amides: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), nitriles and amides are reduced to form the desired amine intermediates.
Coupling Reactions: The final step involves coupling the anilino and pyrimidine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4,5-Substituted-anilino)pyrimidine Compounds: These compounds share a similar pyrimidine core but differ in the substituents on the anilino group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar anilino structure but differs in the substitution pattern and functional groups.
Uniqueness
2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N5O3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H23N5O3/c1-14-4-3-5-16(12-14)24-20-18(19(22)27)13-23-21(26-20)25-15-6-8-17(9-7-15)29-11-10-28-2/h3-9,12-13H,10-11H2,1-2H3,(H2,22,27)(H2,23,24,25,26) |
InChI Key |
ZHPZPRXMMPRJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3=CC=C(C=C3)OCCOC |
Origin of Product |
United States |
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